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Compound of Interest

Compound Name: TEGOSOFT 189

Cat. No.: B1169835

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEGOSOFT® 189 (Isononyl Isononanoate) is a versatile emollient ester with a unique
combination of properties that make it an excellent candidate for use in novel topical drug
delivery systems. Its light, non-greasy feel, good spreading behavior, and excellent solvency for
lipophilic active pharmaceutical ingredients (APIs) contribute to the formulation of elegant and
effective topical therapies. Furthermore, its ability to act as an oil phase in nanoemulsions,
microemulsions, and solid lipid nanoparticles (SLNs) allows for the enhancement of drug
solubility, stability, and skin penetration.

These application notes provide a comprehensive overview of the utility of TEGOSOFT® 189 in
various advanced topical formulations. Detailed experimental protocols and characterization
data are presented to guide researchers in the development of next-generation topical drug
delivery systems.

Key Applications of TEGOSOFT® 189 in Topical
Drug Delivery

TEGOSOFT® 189 serves multiple functions in novel topical drug delivery systems, primarily as

a.
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 Lipophilic Carrier: It acts as the oil phase for the encapsulation of poorly water-soluble drugs,
thereby improving their loading and bioavailability.

e Penetration Enhancer: Its emollient properties can help to transiently modify the stratum
corneum barrier, facilitating the permeation of APIs into deeper skin layers.

» Solubilizing Agent: It can enhance the solubility of various APIs, allowing for higher drug
loading in the formulation.

e Sensory Modifier: It imparts a light, silky, and non-greasy feel to topical formulations,
improving patient compliance.

TEGOSOFT® 189 in Nanoemulsions

Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, with
droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large
surface area, which can enhance drug absorption and penetration.

Formulation Data

Concentration (%

Formulation Code Component Function
wiw)

Drug (e.g., a lipophilic  Active Pharmaceutical

NE-01 g (e Pop ) 1.0
anti-inflammatory) Ingredient

TEGOSOFT® 189

(Isononyl Oil Phase 10.0

Isononanoate)

Tween 80 Surfactant 15.0

Propylene Glycol Co-surfactant 5.0

Purified Water Aqueous Phase 69.0

Characterization Data
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Formulation Particle Size Polydispersity  Zeta Potential Encapsulation
Code (nm) Index (PDI) (mV) Efficiency (%)
NE-01 150+ 5 0.15 +0.02 -25.0+£2.0 > 95

Experimental Protocol: Preparation of Nanoemuilsion

¢ Oil Phase Preparation: Dissolve the active pharmaceutical ingredient (API) in TEGOSOFT®
189.

e Agueous Phase Preparation: Separately, mix Tween 80 and Propylene Glycol in purified
water.

o Emulsification: Add the oil phase to the aqueous phase dropwise under continuous high-
shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 15 minutes.

¢ Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization for 5-10
cycles at 15,000 psi to reduce the droplet size to the nanometer range.

o Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index
(PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation
efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and
quantifying the drug in the supernatant.
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Figure 1: Workflow for Nanoemulsion Preparation.

TEGOSOFT® 189 in Nanoemulgels

Nanoemulgels are nanoemulsions incorporated into a gel base. This formulation combines the
advantages of a nanoemulsion for enhanced drug delivery with the favorable rheological
properties of a gel for topical application. A study has reported the development of a
nanoemulgel containing avocado oil and isononyl isononanoate.

Formulation Data
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Component Function Concentration (% wiw)
Avocado Extract Active Ingredient As required
Avocado Oll Oil Phase Variable

Isononyl Isononanoate

(TEGOSOFT® 189) Oil Phase Variable
Tween 60 Surfactant Variable
Polyglyceryl-3 Diisostearate Co-surfactant Variable
Aqupec HV-505E Gelling Agent 0.5
Purified Water Aqueous Phase g.s. to 100

o ization [

Parameter Result
Average Droplet Size 84.45 + 5.45 nm
Zeta Potential -69.94 + 5.66 mV

Experimental Protocol: Preparation of Nanoemuigel

e Nanoemulsion Preparation:
o Prepare the oil phase by mixing avocado oil and isononyl isononanoate.
o Prepare the aqueous phase.

o The nanoemulsion is formed using the phase inversion composition (PIC) method. This
involves the controlled addition of one phase to the other while monitoring for the phase
inversion point.

o Gel Preparation: Disperse the gelling agent (e.g., Aqupec HV-505E or a Carbopol series
polymer) in purified water and allow it to hydrate. Neutralize the gel base with a suitable
agent (e.qg., triethanolamine for Carbopol) to achieve the desired viscosity.
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 Incorporation: Slowly add the prepared nanoemulsion to the gel base with gentle stirring until
a homogenous nanoemulgel is formed.

o Characterization: Evaluate the nanoemulgel for its physical appearance, pH, viscosity, and
spreadability. The droplet size of the incorporated nanoemulsion can be analyzed after

appropriate dilution.
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Figure 2: Workflow for Nanoemulgel Preparation & Characterization.

TEGOSOFT® 189 in Solid Lipid Nanoparticles
(SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.
They offer advantages such as controlled drug release and improved stability. TEGOSOFT®
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189 can be incorporated as a liquid lipid in combination with a solid lipid to form nanostructured
lipid carriers (NLCs), a modified version of SLNs, to improve drug loading and prevent drug

expulsion.
Eormulation Data (Representative for NLCs)
Component Function Concentration (% wiw)
o Active Pharmaceutical
Drug (e.g., a retinoid) ) 0.5
Ingredient
Solid Lipid (e.qg., Glyceryl
pid (.9 yeer Solid Lipid Matrix 8.0
Monostearate)
TEGOSOFT® 189 (Isononyl o
Liquid Lipid 2.0
Isononanoate)
Poloxamer 188 Surfactant 25
Purified Water Aqueous Phase 87.0

- L l ve f -s)

Parameter Expected Range
Particle Size (nm) 150 - 300
Polydispersity Index (PDI) <0.3
Encapsulation Efficiency (%) > 80

Experimental Protocol: Preparation of NLCs
» Lipid Phase Preparation: Melt the solid lipid and add TEGOSOFT® 189 and the API. Heat

the mixture to about 5-10°C above the melting point of the solid lipid.

e Aqueous Phase Preparation: Heat the aqueous solution of the surfactant to the same
temperature as the lipid phase.

o Emulsification: Add the hot aqueous phase to the hot lipid phase under high-shear
homogenization for 5-10 minutes to form a coarse emulsion.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Homogenization: Subject the hot pre-emulsion to high-pressure homogenization at the same
temperature for several cycles.

e Cooling and NLC Formation: Cool the resulting nanoemulsion to room temperature to allow
the lipid to recrystallize and form NLCs.

o Characterization: Analyze the NLC dispersion for particle size, PDI, zeta potential, and
encapsulation efficiency.

In Vitro Drug Release and Skin Permeation Studies

To evaluate the performance of TEGOSOFT® 189-based topical delivery systems, in vitro drug
release and skin permeation studies are crucial.

Experimental Protocol: In Vitro Drug Release

o Apparatus: Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate)
separating the donor and receptor compartments.

o Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate
buffer pH 7.4) and maintain it at 32 + 0.5°C with constant stirring.

o Sample Application: Apply a known amount of the formulation to the donor compartment.

o Sampling: At predetermined time intervals, withdraw samples from the receptor compartment
and replace with an equal volume of fresh receptor medium.

e Analysis: Analyze the drug concentration in the collected samples using a validated
analytical method (e.g., HPLC).

o Data Analysis: Plot the cumulative amount of drug released per unit area against time to
determine the release profile.

Experimental Protocol: Ex Vivo Skin Permeation

o Skin Preparation: Use excised animal or human skin. Remove subcutaneous fat and hair.
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e Apparatus: Mount the skin on a Franz diffusion cell with the stratum corneum facing the
donor compartment.

e Procedure: Follow the same procedure as the in vitro drug release study.

o Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The
slope of the linear portion of the plot gives the steady-state flux.

Formulation Development
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Figure 3: Evaluation of Topical Formulations.

Conclusion

TEGOSOFT® 189 is a highly valuable excipient for the development of novel topical drug
delivery systems. Its favorable physicochemical and sensory properties, combined with its
versatility as an oil phase, enable the formulation of advanced delivery systems such as
nanoemulsions, nanoemulgels, and NLCs. These systems can effectively enhance the
solubility, stability, and skin permeation of a wide range of active pharmaceutical ingredients,
ultimately leading to improved therapeutic outcomes and patient acceptance. The protocols
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and data presented in these application notes serve as a guide for researchers to harness the
full potential of TEGOSOFT® 189 in their formulation development endeavors.

 To cite this document: BenchChem. [Application Notes and Protocols: TEGOSOFT® 189 in
Novel Topical Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169835#tegosoft-189-in-novel-topical-drug-delivery-
systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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